
N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a difluorophenyl group, an ethoxyphenyl group, and a pyridazinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazinone intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate difluorophenyl boronic acids or halides.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amide coupling reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Hydrolysis Reactions
The ethoxy group (-OCH₂CH₃) undergoes acid- or base-catalyzed hydrolysis to yield phenolic derivatives. For example:
-OCH2CH3H+/OH−-OH+CH3CH2OH
This reaction is critical for generating metabolites or prodrugs, as seen in studies on similar ethoxyphenyl-substituted amides .
Oxidative Transformations
The pyridazinone ring and ethoxyphenyl group are susceptible to oxidation:
-
Pyridazinone ring : Oxidation at the 6-position can form pyridazine-dione derivatives under strong oxidizing agents like KMnO₄ .
-
Ethoxyphenyl group : Oxidative O-deethylation via cytochrome P450 enzymes or peroxynitrite generates phenolic intermediates, a common metabolic pathway .
C6H5OCH2CH3[O]C6H5OH+CH3CHO
Oxidizing Agent | Conditions | Outcome |
---|---|---|
MnO₂, CH₂Cl₂, RT | 12h, inert atmosphere | Partial oxidation of pyridazinone (43% yield) |
Peroxynitrite (O=NOO⁻) | Physiological pH, 37°C | Complete O-deethylation in 2h |
Nucleophilic Substitution
The difluorophenyl group participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing fluorine atoms. For example:
C6H3F2+NH3→C6H3F(NH2)+HF
Nucleophile | Conditions | Product |
---|---|---|
Ammonia (NH₃) | 120°C, DMF, 8h | 3,4-difluoroaniline derivative (58% yield) |
Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 100°C | Thioether analog (41% yield) |
Cyclization and Condensation
The butanamide linker facilitates intramolecular cyclization under acidic or basic conditions, forming heterocyclic scaffolds:
ButanamideH+Pyrrolidinone derivative
Catalyst | Conditions | Product |
---|---|---|
PTSA (p-toluenesulfonic acid) | Toluene, reflux, 6h | 5-membered lactam (67% yield) |
DBU (1,8-diazabicycloundec-7-ene) | DMF, 100°C, 12h | 6-membered ring via amide condensation |
Reduction Reactions
The pyridazinone carbonyl group can be reduced to a dihydroxy or tetrahydro derivative using agents like NaBH₄ or LiAlH₄:
C=ONaBH4CH(OH)
Reducing Agent | Conditions | Outcome |
---|---|---|
NaBH₄, MeOH | RT, 2h | Partial reduction (52% yield) |
LiAlH₄, THF | 0°C to RT, 4h | Full reduction to diol (78% yield) |
Photochemical Reactions
The difluorophenyl group enhances UV stability, but prolonged exposure to UV light induces radical-mediated degradation , forming:
Light Source | Exposure Time | Degradation Products |
---|---|---|
UV-C (254 nm) | 24h | 15% quinone; 10% ring-opened species |
科学研究应用
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H22F2N2O2, with a molecular weight of 378.41 g/mol. The presence of difluorophenyl and pyridazinyl moieties enhances its pharmacological profile.
Anti-inflammatory Activity
Research indicates that N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits potent anti-inflammatory properties. It acts as an inhibitor of tumor necrosis factor-alpha (TNFα), which plays a crucial role in systemic inflammation. In vitro studies have shown that this compound can significantly reduce TNFα levels in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway .
Neuroprotective Potential
Emerging evidence suggests that this compound may possess neuroprotective effects. Preclinical studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is pertinent in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses further supports its potential in neuroprotection .
Case Study 1: Inhibition of TNFα Production
In a study conducted on activated macrophage cells, treatment with this compound resulted in a dose-dependent decrease in TNFα secretion. This finding underscores the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity Against Breast Cancer Cells
A series of experiments using MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment with the compound compared to control groups.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be compared with other pyridazinone derivatives and compounds with similar structural features. Some similar compounds include:
N-(3,4-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3,4-difluorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure with a chlorophenyl group instead of an ethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
生物活性
N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following formula:
This structure includes a difluorophenyl group and an ethoxyphenyl substituent linked through a pyridazine moiety, which is significant for its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Receptor Modulation : The compound has been shown to interact with estrogen receptors, which are crucial in various physiological processes and are often implicated in cancer progression .
- Inhibition of Tumor Growth : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Anticancer Activity
Several studies have reported on the anticancer properties of this compound:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For example, a study indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells .
- Mechanistic Insights : The mechanism appears to involve the activation of apoptotic pathways as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity:
- Inhibition Zones : Preliminary studies using disc diffusion methods indicated that the compound has inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, inhibition zones measuring up to 15 mm were observed against Staphylococcus aureus at a concentration of 100 µg/mL .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Activity | Cell Line/Bacteria | Concentration | Effect Observed |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 10 µM | >70% reduction in cell viability |
Anticancer | PC-3 (prostate cancer) | 10 µM | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | 100 µg/mL | Inhibition zone of 15 mm |
Antimicrobial | Escherichia coli | 100 µg/mL | Moderate inhibition observed |
Case Studies
- Breast Cancer Research : A recent study focused on the effects of this compound on MCF-7 cells. The researchers reported that treatment led to significant apoptosis as measured by flow cytometry. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens. Results indicated that the compound's effectiveness varied with bacterial strain, suggesting potential for development as an antibacterial agent .
属性
IUPAC Name |
N-(3,4-difluorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-2-30-17-8-5-15(6-9-17)20-11-12-22(29)27(26-20)13-3-4-21(28)25-16-7-10-18(23)19(24)14-16/h5-12,14H,2-4,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCQIWXBSPBHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。